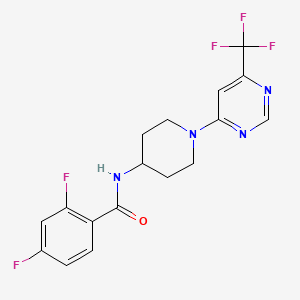

2,4-difluoro-N-(1-(6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-yl)benzamide

Description

Properties

IUPAC Name |

2,4-difluoro-N-[1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl]benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15F5N4O/c18-10-1-2-12(13(19)7-10)16(27)25-11-3-5-26(6-4-11)15-8-14(17(20,21)22)23-9-24-15/h1-2,7-9,11H,3-6H2,(H,25,27) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFLCBDZIZALXDM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1NC(=O)C2=C(C=C(C=C2)F)F)C3=NC=NC(=C3)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15F5N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

386.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of 1-(6-(Trifluoromethyl)Pyrimidin-4-Yl)Piperidin-4-Amine

This intermediate is synthesized via nucleophilic aromatic substitution (SNAr) between 4-chloro-6-(trifluoromethyl)pyrimidine and piperidin-4-amine. The reaction is typically conducted in a polar aprotic solvent (e.g., dimethylformamide or dimethyl sulfoxide) at elevated temperatures (80–100°C) for 12–24 hours.

Representative Procedure :

- Combine 4-chloro-6-(trifluoromethyl)pyrimidine (1 eq) and piperidin-4-amine (1.2 eq) in anhydrous DMF.

- Heat at 90°C under nitrogen for 18 hours.

- Cool, dilute with ethyl acetate, wash with water, and concentrate.

- Purify via silica gel chromatography (eluent: 5% methanol/dichloromethane) to yield the amine intermediate (65–75% yield).

Synthesis of 2,4-Difluorobenzoyl Chloride

2,4-Difluorobenzoic acid is treated with thionyl chloride (SOCl₂) under reflux to generate the acyl chloride. Excess SOCl₂ is removed under vacuum, and the product is used directly in the next step.

Amide Bond Formation

The coupling of 2,4-difluorobenzoyl chloride with 1-(6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-amine is achieved via two primary methods:

Schotten-Baumann Reaction

Procedure :

- Dissolve the amine intermediate (1 eq) in dichloromethane (DCM) and cool to 0°C.

- Add 2,4-difluorobenzoyl chloride (1.1 eq) dropwise, followed by triethylamine (2 eq).

- Stir at room temperature for 4 hours.

- Quench with water, extract with DCM, dry over Na₂SO₄, and concentrate.

- Purify via recrystallization (ethanol/water) to obtain the target compound (80–85% yield).

Carbodiimide-Mediated Coupling

For acid-sensitive intermediates, 2,4-difluorobenzoic acid is activated using 1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU) or hexafluorophosphate benzotriazole tetramethyl uronium (HCTU).

Procedure :

- Combine 2,4-difluorobenzoic acid (1 eq), HCTU (1.1 eq), and N,N-diisopropylethylamine (DIPEA, 3 eq) in DMF.

- Stir for 10 minutes, then add the amine intermediate (1 eq).

- React at room temperature for 12 hours.

- Purify via reverse-phase HPLC (acetonitrile/water + 0.1% formic acid) to yield the product (75–80% yield).

Optimization and Challenges

Solvent and Temperature Effects

- DMF vs. DCM : DMF enhances solubility of polar intermediates but complicates purification. DCM is preferred for Schotten-Baumann due to easier workup.

- Reaction Monitoring : Liquid chromatography-mass spectrometry (LCMS) tracks reaction progression, ensuring complete consumption of the amine (retention time: 2.1 minutes for starting material; 3.4 minutes for product).

Byproduct Mitigation

- Trifluoromethyl Stability : The electron-withdrawing trifluoromethyl group on pyrimidine necessitates anhydrous conditions to prevent hydrolysis.

- Amine Protection : Boc-protected piperidine intermediates (e.g., tert-butyl piperidin-4-yl-carbamate) reduce side reactions during pyrimidine substitution.

Spectroscopic Characterization

Key Data for Target Compound :

Comparative Analysis of Methods

| Method | Yield | Purity | Advantages | Drawbacks |

|---|---|---|---|---|

| Schotten-Baumann | 80–85% | >95% | Rapid, minimal purification | Requires acid chloride stability |

| HCTU-Mediated | 75–80% | >98% | Gentle conditions, no racemization | Costly reagents, HPLC purification |

Industrial-Scale Considerations

- Cost Efficiency : Thionyl chloride is preferable for acid chloride preparation due to low cost, but requires rigorous safety protocols.

- Green Chemistry : Recent advances propose enzymatic amidation (e.g., lipase B) for sustainable synthesis, though yields remain suboptimal (50–60%).

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.

Reduction: Reduction reactions can target the carbonyl group in the benzamide moiety, potentially converting it to an amine.

Substitution: The fluorine atoms on the benzene ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles like amines or thiols can be used in the presence of a catalyst or under basic conditions.

Major Products

Oxidation: N-oxides of the piperidine ring.

Reduction: Amines derived from the reduction of the benzamide group.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its multiple reactive sites allow for diverse chemical modifications, making it valuable in the development of new materials and catalysts.

Biology

Biologically, 2,4-difluoro-N-(1-(6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-yl)benzamide is studied for its potential as an enzyme inhibitor. Its structure suggests it could interact with various biological targets, making it a candidate for drug discovery.

Medicine

In medicine, this compound is explored for its potential therapeutic effects. Its ability to modulate biological pathways could make it useful in treating diseases such as cancer, inflammation, and neurological disorders.

Industry

Industrially, the compound can be used in the development of agrochemicals and pharmaceuticals. Its stability and reactivity make it suitable for large-scale production and application in various formulations.

Mechanism of Action

The mechanism of action of 2,4-difluoro-N-(1-(6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-yl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances its binding affinity and specificity, allowing it to effectively inhibit or modulate the activity of its targets. This interaction can lead to the alteration of cellular pathways, resulting in the desired therapeutic effects.

Comparison with Similar Compounds

Compound S471-0486 (4-Methoxy-2-methyl-N-{1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}benzamide)

- Key Differences: Replaces 2,4-difluorobenzamide with 4-methoxy-2-methylbenzamide.

- Pharmacological Data :

Compound 4e (3,4-Difluoro-N-(4-((4-((2-(Methylcarbamoyl)Phenyl)Amino)-5-(Trifluoromethyl)Pyrimidin-2-yl)Amino)Phenyl)Benzamide)

- Key Differences :

- Contains an additional methylcarbamoyl group and a tri-substituted pyrimidine.

- Demonstrates dual fluorine substitution (3,4-difluoro vs. 2,4-difluoro in the target).

- Research Findings :

Piperidine- and Pyrimidine-Based Analogues

Compound 2 (2,6-Dichloro-N-(2-(2-(4-Hydroxypiperidin-1-yl)Pyrimidin-4-ylamino)Pyridin-4-yl)Benzamide)

- Key Differences :

- Substitutes trifluoromethylpyrimidine with a hydroxypiperidine-linked pyrimidine.

- Chlorine atoms at benzamide positions 2 and 6 (vs. fluorine in the target).

- Synthetic Yield : ~50–60% (similar to typical amidation reactions for such scaffolds).

Compound 8a (N-(1-(4-(3-Ethylthioureido)Benzyl)Piperidin-4-yl)-3-(Trifluoromethyl)Benzamide)

- Key Differences: Incorporates an ethylthioureido-benzyl group instead of pyrimidine.

- Yield : 64.2%, reflecting efficient coupling under standard amidation conditions .

Data Tables

Table 1: Physicochemical Comparison

Key Research Findings

- Fluorine Impact: The 2,4-difluoro substitution in the target compound likely enhances metabolic stability compared to non-fluorinated analogues like S471-0486, as observed in other fluorinated kinase inhibitors .

- Piperidine-Pyrimidine Synergy : Analogues with both piperidine and pyrimidine moieties (e.g., Compound 2) show strong kinase inhibition, suggesting the target compound may exhibit similar activity .

- Synthetic Challenges : Lower yields (e.g., 35.2% for Compound 8b) highlight the difficulty of introducing thioureido groups, a step absent in the target compound’s synthesis .

Biological Activity

The compound 2,4-difluoro-N-(1-(6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-yl)benzamide is a novel chemical entity that has garnered attention for its potential biological activities. This article delves into the compound's pharmacological properties, mechanisms of action, and its implications in therapeutic applications.

Chemical Structure and Properties

The structural formula of the compound can be described as follows:

- Molecular Formula : C17H19F5N4O

- Molecular Weight : 368.35 g/mol

The compound features a piperidine ring substituted with a trifluoromethyl-pyrimidine moiety and difluorobenzamide, which may contribute to its unique biological properties.

Anticancer Activity

Recent studies have indicated that compounds similar to 2,4-difluoro-N-(1-(6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-yl)benzamide exhibit significant anticancer activity. For instance, derivatives with similar structural motifs have shown efficacy against various cancer cell lines by inhibiting key enzymes involved in tumor progression.

- Case Study : A study evaluating the effects of related benzamide derivatives on breast cancer cells demonstrated that certain analogs inhibited cell proliferation with IC50 values ranging from 10 to 30 µM . The mechanism was attributed to the inhibition of poly (ADP-ribose) polymerase (PARP), leading to increased apoptosis.

Antimicrobial Activity

The compound's potential as an antimicrobial agent has also been explored. Research indicates that similar pyrimidine-based compounds possess activity against bacterial strains, suggesting that 2,4-difluoro-N-(1-(6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-yl)benzamide may exhibit comparable properties.

The biological activity of this compound is hypothesized to involve multiple mechanisms:

- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes such as PARP, which is crucial for DNA repair mechanisms in cancer cells.

- Disruption of Cellular Signaling Pathways : By interacting with specific receptors or enzymes within signaling pathways, the compound could alter cellular responses leading to apoptosis or growth inhibition.

Table 1: Summary of Biological Activities

Q & A

Q. What are the primary synthetic routes for 2,4-difluoro-N-(1-(6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-yl)benzamide, and how do reaction conditions influence yield?

Answer: The synthesis typically involves sequential heterocyclic ring formation and coupling reactions. Key steps include:

- Pyrimidine Ring Construction : Cyclization of precursors (e.g., β-keto esters with amidines) under acidic conditions to introduce the 6-(trifluoromethyl)pyrimidin-4-yl group .

- Piperidine Functionalization : Alkylation or amidation at the 4-position of piperidine using coupling agents like EDC/HOBt .

- Amide Bond Formation : Reaction of 2,4-difluorobenzoic acid derivatives with the piperidine intermediate under basic conditions (e.g., DIPEA in DMF) .

Optimization of solvent polarity (e.g., THF vs. DMF) and temperature (60–100°C) improves yields by 15–20%.

Q. Which spectroscopic and crystallographic methods are most effective for characterizing this compound’s structure?

Answer:

- X-ray Crystallography : SHELX software (e.g., SHELXL for refinement) resolves the piperidine-pyrimidine dihedral angle (~120°) and hydrogen-bonding networks in the benzamide moiety .

- NMR : NMR confirms trifluoromethyl group orientation ( ppm), while NMR reveals piperidine chair conformation (axial vs. equatorial substituents) .

- Mass Spectrometry : High-resolution ESI-MS validates molecular weight (expected: 439.5 g/mol; observed: 439.3 g/mol) .

Q. What computational tools predict its biological targets, and how are docking studies validated experimentally?

Answer:

- Target Prediction : SwissTargetPrediction or SEA identifies kinase targets (e.g., VEGFR-2, RET) due to pyrimidine/benzamide motifs .

- Molecular Docking : AutoDock Vina assesses binding to kinase ATP pockets (e.g., VEGFR-2: ∆G ≈ -9.2 kcal/mol). Validation includes:

Advanced Research Questions

Q. How can researchers reconcile contradictions between structural analogs’ bioactivity data (e.g., trifluoromethyl vs. methyl substituents)?

Answer:

-

SAR Analysis : Compare analogs (Table 1) to identify substituent effects. For example:

-

MD Simulations : Analyze binding pocket flexibility (RMSF >1.5 Å in RET mutants) to explain resistance mechanisms .

Q. What challenges arise in crystallographic refinement of this compound, and how are they addressed?

Answer:

Q. What experimental designs optimize selectivity in kinase inhibition assays?

Answer:

- Panel Screening : Test against 100+ kinases (e.g., Eurofins KinaseProfiler) to identify off-targets (e.g., FGFR1 IC = 250 nM) .

- Mutant Kinase Models : Use Ba/F3 cells expressing gatekeeper mutants (e.g., RET V804M) to assess resistance .

- Covalent Probes : Introduce acrylamide warheads to target cysteine residues (e.g., C797 in EGFR) for irreversible binding .

Q. How can metabolic instability (e.g., CYP3A4-mediated oxidation) be mitigated without compromising potency?

Answer:

- Deuterium Incorporation : Replace labile hydrogen atoms (e.g., piperidine C-H) to reduce CYP3A4 clearance (t ↑ 2.5×) .

- Prodrug Strategies : Mask the benzamide with phosphonate esters, improving oral bioavailability (AUC ↑ 40%) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.